molecular formula C11H10ClN3O B1678627 Quazinone CAS No. 70018-51-8

Quazinone

Numéro de catalogue: B1678627
Numéro CAS: 70018-51-8
Poids moléculaire: 235.67 g/mol
Clé InChI: BHZFZYLBVSWUMT-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Quazinone, also known as Dozonone, is a cardiotonic and vasodilator drug . Its primary target is Phosphodiesterase 3 (PDE3) . PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are secondary messengers within cellular signaling .

Mode of Action

This compound acts as a selective inhibitor of PDE3 . By inhibiting PDE3, it prevents the breakdown of cAMP and cGMP, leading to an increase in their levels. This increase amplifies the signals transmitted by these secondary messengers, leading to various downstream effects .

Biochemical Pathways

The inhibition of PDE3 by this compound affects several biochemical pathways. The increased levels of cAMP and cGMP can activate Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively. These kinases can phosphorylate a wide range of target proteins, leading to changes in cellular functions such as cell division, secretion, and ion channel conductivity .

Pharmacokinetics

It’s known that the pharmacokinetics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism

Result of Action

The inhibition of PDE3 by this compound leads to an increase in the levels of cAMP and cGMP. This can result in the relaxation of precontracted isolated human cavernous smooth muscle and an increase in myocardial contractile force . It also has the potential to inhibit DNA synthesis induced by the PDGF isoform PDGF-BB in bovine coronary artery smooth muscle cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, DNA methylation, a process influenced by environmental factors, can shape gene expression and subsequent health outcomes . .

Orientations Futures

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids, which include Quazinone, has increased over the years due to their diversified biological activities . This suggests that there may be potential for further development and study of this compound and related compounds in the future .

Analyse Des Réactions Chimiques

Quazinone subit plusieurs types de réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites, qui peuvent avoir des propriétés pharmacologiques différentes.

    Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres, conduisant à la formation de nouveaux composés avec des propriétés modifiées.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la phosphodiestérase 3 (PDE3), une enzyme qui joue un rôle crucial dans la régulation des niveaux d'adénosine monophosphate cyclique (AMPc) et de guanosine monophosphate cyclique (GMPc) . En inhibant la PDE3, this compound augmente les niveaux d'AMPc et de GMPc, ce qui conduit à une amélioration de la contractilité myocardique et à une vasodilatation . Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de la protéine kinase activée par les mitogènes (MAP kinase) p42/p44 et l'inhibition de la synthèse de l'ADN induite par le facteur de croissance dérivé des plaquettes .

Comparaison Avec Des Composés Similaires

Quazinone est unique parmi les inhibiteurs de la phosphodiestérase en raison de son inhibition sélective de la PDE3 et de ses propriétés inotropes et vasodilatatrices combinées . Des composés similaires incluent :

    Milrinone : Un autre inhibiteur de la PDE3 ayant des effets cardiotoniques et vasodilatateurs similaires.

    Amrinone : Un inhibiteur de la PDE3 utilisé dans le traitement de l'insuffisance cardiaque.

    Cilostazol : Un inhibiteur de la PDE3 utilisé pour traiter la claudication intermittente.

L'unicité de this compound réside dans sa structure moléculaire spécifique et sa capacité à inhiber sélectivement la PDE3 sans affecter les autres isoenzymes de la phosphodiestérase .

Propriétés

IUPAC Name

(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZFZYLBVSWUMT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045795
Record name Quazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70018-51-8
Record name Quazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70018-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quazinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quazinone
Reactant of Route 2
Quazinone
Reactant of Route 3
Quazinone
Reactant of Route 4
Quazinone
Reactant of Route 5
Quazinone
Reactant of Route 6
Quazinone
Customer
Q & A

Q1: What is the primary mechanism of action of Quazinone?

A: this compound acts as a selective inhibitor of phosphodiesterase 3 (PDE3). [, , ] PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound prevents cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP can have various downstream effects, particularly in smooth muscle relaxation. [, , ]

Q2: How does this compound impact vascular smooth muscle cells?

A: Research suggests that this compound can potentiate the antiproliferative effects of certain peptides like calcitonin gene-related peptide (CGRP) in vascular smooth muscle cells (VSMCs). [] This potentiation is attributed to this compound's inhibition of PDE3, leading to enhanced cAMP accumulation. CGRP itself elevates cAMP levels, and the combined effect of CGRP and this compound results in a more pronounced increase in cAMP, ultimately contributing to the inhibition of VSMC proliferation. []

Q3: Does this compound have any synergistic effects with other compounds?

A: Yes, studies show that this compound can act synergistically with other vasoactive compounds. For instance, in rat thoracic aorta, this compound enhances the direct vasorelaxant and cAMP elevating effects of adrenomedullin (ADM). [] Similarly, this compound can potentiate the cAMP elevation induced by human CGRP in rabbit aortic VSMCs. [] This synergism is attributed to the inhibition of PDE3 by this compound, allowing for a greater accumulation of cAMP in the presence of these vasoactive compounds. [, ]

Q4: Are there any known effects of this compound on neurotransmitter release?

A: While not directly addressed in the provided research, one study highlights that another PDE3 inhibitor, EHNA, did not prevent the facilitatory effect of carbon monoxide (CO) on acetylcholine (ACh) release at the frog neuromuscular junction. [] This suggests that while PDE3 plays a role in the modulation of neurotransmitter release, its inhibition by certain compounds like EHNA may not always translate to a significant effect. Further research is needed to understand the specific role of this compound in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.